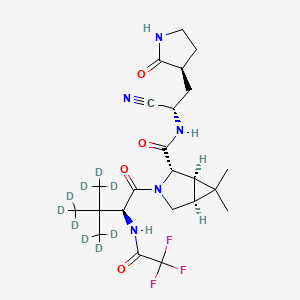

Nirmatrelvir-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H32F3N5O4 |

|---|---|

Poids moléculaire |

508.6 g/mol |

Nom IUPAC |

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-6,6-dimethyl-3-[(2S)-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i1D3,2D3,3D3 |

Clé InChI |

LIENCHBZNNMNKG-JOEHZSTFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([C@@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C2(C)C)NC(=O)C(F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

SMILES canonique |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Nirmatrelvir-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir is a potent, orally bioavailable antiviral agent developed by Pfizer, which has become a critical therapeutic in the management of COVID-19, the disease caused by the SARS-CoV-2 virus. It is the active pharmaceutical ingredient in Paxlovid, where it is co-administered with ritonavir.[1][2][3] Nirmatrelvir-d9 is the deuterated analog of nirmatrelvir. In drug development, deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium—is a strategy employed to modify the pharmacokinetic properties of a molecule. This modification can lead to a slower rate of metabolic breakdown, potentially increasing the drug's half-life and exposure in the body. While this alteration can significantly impact pharmacokinetics, the fundamental mechanism of action at the molecular target is generally not expected to change. This guide will provide an in-depth technical overview of the core mechanism of action of nirmatrelvir, which is presumed to be identical for this compound, based on the available scientific literature.

Core Mechanism of Action: Inhibition of the SARS-CoV-2 Main Protease (Mpro)

Nirmatrelvir functions as a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2][3] This enzyme is essential for the life cycle of the virus.

The Role of Mpro in Viral Replication

The SARS-CoV-2 genome is translated into large polyproteins (pp1a and pp1ab), which must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. Mpro is responsible for carrying out the majority of these proteolytic cleavages at 11 distinct sites. By preventing this processing, viral replication is effectively halted.

Molecular Interaction

Nirmatrelvir is a reversible, covalent inhibitor that targets the catalytic dyad of the Mpro active site, specifically the cysteine (Cys145) and histidine (His41) residues. The key steps of this interaction are as follows:

-

Binding to the Active Site: Nirmatrelvir, being a peptidomimetic, is designed to fit into the substrate-binding pocket of Mpro.

-

Covalent Bond Formation: The nitrile "warhead" of the nirmatrelvir molecule is attacked by the nucleophilic thiolate of the Cys145 residue in the Mpro active site. This forms a reversible covalent bond.

-

Inhibition of Proteolytic Activity: The formation of this covalent adduct blocks the active site, preventing Mpro from binding to and cleaving the viral polyproteins.

-

Disruption of Viral Replication: Without the functional NSPs that Mpro would typically produce, the virus is unable to assemble its replication machinery, and the viral life cycle is interrupted.

This targeted action is highly specific to the viral protease, which contributes to a favorable safety profile.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Nirmatrelvir-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Nirmatrelvir-d9, the deuterated internal standard for Nirmatrelvir. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and the active pharmaceutical ingredient in Paxlovid™[1][2]. The use of a stable isotope-labeled internal standard like this compound is critical for accurate bioanalytical quantification in pharmacokinetic and metabolic studies by mass spectrometry[3].

This document details a proposed synthetic pathway for this compound, based on established routes for Nirmatrelvir, alongside purification protocols and analytical characterization data.

Physicochemical Properties

This compound is the deuterium-labeled analog of Nirmatrelvir, with nine deuterium atoms incorporated into the L-tert-leucine moiety. This modification results in a corresponding mass shift, making it an ideal internal standard for mass spectrometry-based assays[3][4].

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₃D₉F₃N₅O₄ | |

| Molecular Weight | 508.58 g/mol | |

| Unlabeled CAS No. | 2628280-40-8 | |

| Labeled CAS No. | 2861202-76-6 | |

| Appearance | White to off-white solid | |

| Purity (Typical) | ≥99.9% | |

| Isotopic Enrichment | Not specified, but typically >98% | - |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound follows the same core strategy as the commercial synthesis of Nirmatrelvir, which involves the coupling of three key fragments. The critical difference is the use of a deuterated starting material, specifically N-protected L-tert-leucine-d9.

The overall synthetic workflow can be visualized as the coupling of a bicycloproline core, a deuterated and protected L-tert-leucine, and a chiral aminolactam fragment, followed by dehydration to form the final nitrile moiety.

A direct, published protocol for L-tert-leucine-d9 was not identified. However, a viable route can be proposed based on the enzymatic reductive amination of a deuterated α-keto acid, a method known for high stereoselectivity and yield.

Step 1: Synthesis of Trimethylpyruvic acid-d9 The synthesis would begin with a fully deuterated pivalic acid (pivalic acid-d10), which can be prepared from deuterated starting materials. This is then converted to its corresponding α-keto acid, trimethylpyruvic acid-d9.

Step 2: Enzymatic Reductive Amination

-

Protocol: In a buffered aqueous solution (e.g., phosphate buffer, pH ~8.5), dissolve trimethylpyruvic acid-d9, an ammonium source (e.g., NH₄Cl), and a nicotinamide cofactor (NADH).

-

Introduce a recombinant whole-cell biocatalyst expressing L-leucine dehydrogenase (LeuDH). A cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, is often included to recycle NADH.

-

Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Upon completion, terminate the reaction by heating, and remove the biocatalyst via centrifugation. Adjust the pH of the supernatant to the isoelectric point of L-tert-leucine (~5.9) to induce crystallization.

-

Collect the L-tert-leucine-d9 crystals by filtration and dry under vacuum.

Step 3: Boc Protection

-

Protocol: Suspend the synthesized L-tert-leucine-d9 in a suitable solvent mixture (e.g., dioxane/water).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH or NaHCO₃) to maintain a basic pH.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Acidify the reaction mixture and extract the Boc-L-tert-leucine-d9 product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

The following protocol is adapted from the scaled-up synthesis of Nirmatrelvir. Yields are cited from the non-deuterated synthesis and should be considered estimates for the deuterated analog.

Step 1: Synthesis of Dipeptide Intermediate

-

Protocol: Activate the Boc-L-tert-leucine-d9 (Fragment 1) using a coupling agent. An alternative to standard peptide coupling reagents is to convert it to an activated species.

-

In a separate vessel, prepare the lithium salt of the bicyclic proline derivative (Fragment 2) via saponification of the corresponding methyl ester (e.g., using LiOH).

-

Couple the activated Boc-L-tert-leucine-d9 with the lithium salt of the bicyclic proline. Pfizer's commercial route describes treating an acid intermediate with p-toluenesulfonyl chloride and DMAP, followed by the addition of the amino acid salt to form the dipeptide.

-

Yield: A 58% yield is reported for the analogous non-deuterated dipeptide formation.

Step 2: Amide Coupling with Aminolactam Fragment

-

Protocol: The dipeptide intermediate is coupled with the tosylate salt of the chiral aminolactam (Fragment 3).

-

The reaction is typically mediated by a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 2-hydroxypyridine-N-oxide and a base (e.g., DIPEA) in a suitable solvent like methyl ethyl ketone (MEK).

-

This step forms the tripeptide intermediate, which is often not isolated but carried forward directly ("telescoped") into the next step.

Step 3: Dehydration to Form this compound

-

Protocol: The primary amide of the tripeptide intermediate is dehydrated to form the critical nitrile moiety.

-

This transformation is achieved by treating the intermediate with a dehydrating agent such as trifluoroacetic anhydride (TFAA) and a non-nucleophilic base like N-methylmorpholine (NMM) in a solvent such as isopropyl acetate.

-

After the reaction is complete, it is quenched with water. A solvent exchange to methyl tert-butyl ether (MTBE) facilitates the isolation of the product as an MTBE solvate.

-

Yield: A combined yield of 70-80% is reported for the coupling and dehydration steps.

Purification Protocol

Purification is essential to remove unreacted starting materials, reagents, and side products to achieve the high purity required for an analytical standard. The primary method for purifying Nirmatrelvir is crystallization.

-

Protocol: The crude this compound MTBE solvate is dissolved in a suitable solvent, such as isopropyl acetate, with gentle heating if necessary.

-

An anti-solvent, typically a non-polar hydrocarbon like heptane, is slowly added to the solution to induce precipitation.

-

The mixture is cooled slowly to allow for the formation of well-defined crystals, which helps to exclude impurities.

-

The crystalline solid is collected by filtration, washed with a cold mixture of the crystallization solvents or pure anti-solvent to remove residual mother liquor.

-

The final product is dried under high vacuum to remove all traces of solvent.

-

Yield: The final crystallization step is reported to proceed with a high yield of 94% for Nirmatrelvir.

Analytical Characterization

Rigorous analytical testing confirms the identity, purity, and isotopic enrichment of the synthesized this compound.

| Analysis Method | Expected Results | Reference (for Nirmatrelvir) |

| HPLC | Purity assessment. A single major peak with a purity of >99.5% is expected. The retention time should be nearly identical to the unlabeled standard. | |

| LC-MS/MS | Confirms molecular weight and identity. The parent ion [M+H]⁺ should be observed at m/z 509.6. Fragmentation patterns will be similar to Nirmatrelvir but with mass shifts in fragments containing the deuterated tert-leucine moiety. | |

| ¹H NMR | Confirms chemical structure. The spectrum will be nearly identical to that of Nirmatrelvir, except for the complete absence of signals corresponding to the nine protons of the tert-butyl group. | |

| ¹³C NMR | Confirms carbon skeleton. The spectrum should match that of Nirmatrelvir. |

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.

Nirmatrelvir's nitrile warhead acts as a reversible covalent inhibitor. It forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, effectively blocking its proteolytic activity. This prevents the processing of the viral polyproteins, thereby halting the viral replication cycle. As this compound is chemically identical in its reactive portions, it is presumed to have the same mechanism of action.

References

Stability and Degradation Pathways of Nirmatrelvir-d9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Nirmatrelvir-d9. The information presented is primarily based on studies conducted on Nirmatrelvir, the non-deuterated active pharmaceutical ingredient. It is important to note that while specific stability and degradation data for the deuterated form, this compound, are not extensively available in the public domain, the chemical stability profile is anticipated to be highly comparable to that of Nirmatrelvir. The introduction of deuterium atoms is primarily intended to alter the metabolic (pharmacokinetic) profile of the drug rather than its intrinsic chemical stability under various stress conditions.

Executive Summary

Nirmatrelvir is an antiviral medication that has been shown to be susceptible to degradation under specific stress conditions, particularly hydrolysis in both acidic and basic environments. Conversely, it demonstrates notable stability under oxidative, photolytic, and thermal stress. The primary degradation pathways involve the hydrolysis of the nitrile and trifluoroacetamide moieties of the molecule. Understanding these degradation patterns is crucial for the development of stable formulations, appropriate storage conditions, and reliable analytical methods for this therapeutic agent.

Data Presentation: Forced Degradation Studies of Nirmatrelvir

The following table summarizes the quantitative data from forced degradation studies performed on Nirmatrelvir under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |

| Acidic Hydrolysis | 1N Hydrochloric acid (HCl) at 60°C for 15 minutes | 15.5% | [1] |

| 5N Hydrochloric acid (HCl) | 13.53% | [2][3] | |

| 1M Hydrochloric acid (HCl) at room temperature for 1 week | Significant Degradation | [4] | |

| Alkaline Hydrolysis | 1N Sodium hydroxide (NaOH) at 60°C for 15 minutes | 14.5% | [1] |

| 0.5N Sodium hydroxide (NaOH) | 20.56% | ||

| 1M Sodium hydroxide (NaOH) at room temperature for 3 hours | Significant Degradation | ||

| Oxidative Degradation | 30% Hydrogen peroxide (H₂O₂) at 60°C for 15 minutes | 13.2% | |

| 2,2-Azobisisobutyronitrile | Formation of 5 degradation products | ||

| Oxidative conditions | 98.44% (Stable) | ||

| Photolytic Degradation | Exposure to sunlight for 4 hours | 14.3% | |

| Photolytic conditions | 98.50% (Stable) | ||

| Thermal Degradation | Thermal conditions | < 6% | |

| Thermal conditions | 98.45% (Stable) | ||

| Neutral Hydrolysis | Water (H₂O) at 60°C for 15 minutes | < 6% |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Nirmatrelvir, based on methodologies cited in the literature.

-

Preparation of Stock Solution: A stock solution of Nirmatrelvir is prepared by dissolving the substance in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1000 µg/mL).

-

Acidic Degradation: The stock solution is treated with an equal volume of 1 M HCl and heated in a thermostated water bath at 70°C for 1 hour. After the specified time, the solution is cooled and neutralized with 1 M NaOH.

-

Alkaline Degradation: The stock solution is treated with an equal volume of 0.1 M NaOH and heated in a thermostated water bath at 70°C for 30 minutes. Following the incubation period, the solution is cooled and neutralized with 0.1 M HCl.

-

Oxidative Degradation: The stock solution is mixed with an equal volume of 30% (v/v) hydrogen peroxide and heated at 70°C for 30 minutes in a thermostated water bath.

-

Photolytic Degradation: The stock solution is exposed to direct sunlight for a period of 4 hours.

-

Thermal Degradation: The solid drug substance is kept in an oven at a specified temperature (e.g., 60°C) for a defined period. A solution of the drug is also refluxed in a suitable solvent.

-

Sample Analysis: All stressed samples are diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyzed by a stability-indicating HPLC method.

HPLC Method for Stability Indicating Assay

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse-C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5) and an organic solvent like acetonitrile.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Detection is typically carried out at 210 nm or 225 nm.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.

Degradation Pathways of Nirmatrelvir

The primary degradation of Nirmatrelvir occurs through hydrolysis under both acidic and basic conditions, targeting the nitrile and trifluoroacetamide functional groups.

Acidic Degradation Pathway

Under acidic conditions, the nitrile group of Nirmatrelvir can undergo hydrolysis to form a carboxylic acid derivative. Additionally, the trifluoroacetamide group can be hydrolyzed.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches in Support of Preformulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Nirmatrelvir-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic characterization of Nirmatrelvir-d9, a deuterated isotopologue of the potent SARS-CoV-2 main protease (3CLpro) inhibitor, Nirmatrelvir. While specific experimental data for the deuterated form is not publicly available, this document leverages comprehensive data from its non-deuterated counterpart to provide a robust analytical profile. This compound is primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.[1] This guide outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visual representations of the analytical workflow and the drug's mechanism of action.

Data Presentation

The quantitative spectroscopic data for Nirmatrelvir, which is expected to be nearly identical to that of this compound with the exception of the deuterated positions, is summarized below. The nine deuterium atoms in this compound are located on the two methyl groups of the tert-butyl moiety and the adjacent methine proton. In the ¹H NMR spectrum, the signals corresponding to these protons would be absent. In the ¹³C NMR, the carbons bearing deuterium will exhibit splitting patterns and shifts that differ from the protonated analog. The mass spectrum will show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables present the ¹H and ¹³C NMR chemical shifts for Nirmatrelvir, which serve as a reference for the characterization of this compound. The data is based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: ¹H NMR Chemical Shift Data of Nirmatrelvir (Reference for this compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Signals for the d9 moiety would be absent | |||

| 9.38 | bs | 1H | Amide NH |

| 7.57 | d, J = 9.5 Hz | 1H | Amide NH |

| 4.62 | d, J = 9.5 Hz | 1H | CH |

| 4.47 | s | 1H | CH |

| 3.93 | dd, J = 10.4, 5.2 Hz | 1H | CH |

| 3.87 | d, J = 10.4 Hz | 1H | CH |

| 1.52 | dd, J = 7.6, 5.0 Hz | 1H | CH |

| 1.32 – 1.24 | m | 1H | CH |

| 1.05 | d, J = 8.3 Hz | 12H | 2 x CH3 (gem-dimethyl) + 2 x CH3 (tert-butyl) |

| 0.88 | s | 3H | CH3 |

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be comparable for this compound, with the absence of signals for the deuterated protons.

Table 2: ¹³C NMR Chemical Shift Data of Nirmatrelvir (Reference for this compound)

| Chemical Shift (δ) ppm | Assignment |

| 174.86 | C=O |

| 169.24 | C=O |

| 157.39 (q, J = 37.6 Hz) | C=O (Trifluoroacetamide) |

| 117.12 | CN (Nitrile) |

| 115.7 (q, J = 287.7 Hz) | CF3 |

| 59.49 | CH |

| 57.75 | CH |

| 48.04 | CH |

| 35.87 | CH |

| 29.94 | CH |

| 27.11 | C |

| 26.07 | CH3 |

| 25.99 | CH3 |

| 19.41 | CH3 |

| 13.95 | CH3 |

| 12.27 | CH3 |

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be comparable for this compound, with potential splitting of the deuterated carbon signals.[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the molecular weight and elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Nirmatrelvir and Expected Data for this compound

| Species | Calculated m/z | Found m/z (Nirmatrelvir) | Expected m/z (this compound) |

| [M+H]⁺ | 500.2479 | 500.2480 | 509.3032 |

| [M+Na]⁺ | 522.2299 | 522.2300 | 531.2852 |

The molecular formula for Nirmatrelvir is C₂₃H₃₃F₃N₅O₄ and for this compound is C₂₃H₂₄D₉F₃N₅O₄. The expected mass for this compound is calculated based on this formula.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and isotopic labeling of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d6)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Vortex the sample to ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR :

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Materials:

-

This compound sample

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Volatile acid (e.g., formic acid) to promote ionization

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrument Setup and Data Acquisition:

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC column.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

-

Data Analysis:

-

Identify the protonated molecular ion peak ([M+H]⁺).

-

Compare the experimentally measured accurate mass with the theoretically calculated mass for the chemical formula of this compound (C₂₃H₂₄D₉F₃N₅O₄) to confirm its elemental composition.

-

Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure. Key fragments for Nirmatrelvir include m/z 319.1 and 110.0.[2]

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the characterization and mechanism of action of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

The Deuterium Switch: A Technical Deep Dive into the Enhanced Metabolic Stability of Nirmatrelvir

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirmatrelvir, the active component of the antiviral medication Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). However, its clinical efficacy is reliant on co-administration with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), to prevent its rapid metabolism. This co-administration, while effective, introduces a significant risk of drug-drug interactions. This technical guide explores the discovery and rationale behind the deuteration of Nirmatrelvir, a strategic modification aimed at enhancing its metabolic stability and potentially reducing or eliminating the need for a pharmacokinetic booster. Through an examination of in vitro metabolic data and detailed experimental protocols, this document provides a comprehensive overview of the scientific foundation for this innovative drug development strategy.

Introduction: The Metabolic Challenge of Nirmatrelvir

Nirmatrelvir (formerly PF-07321332) is a peptidomimetic inhibitor that targets the main protease of SARS-CoV-2, an enzyme critical for viral replication.[1] Despite its potent antiviral activity, preclinical studies revealed that Nirmatrelvir undergoes extensive and rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This high metabolic clearance would result in suboptimal therapeutic concentrations if the drug were administered alone.

To overcome this limitation, Nirmatrelvir is co-formulated with ritonavir.[1] Ritonavir is a strong inhibitor of CYP3A4 and acts as a pharmacokinetic enhancer, or "booster," by slowing down the metabolism of Nirmatrelvir, thereby increasing its plasma concentrations and prolonging its half-life.[4] While this approach is effective, ritonavir's potent enzyme inhibition can lead to significant drug-drug interactions with other medications that are also metabolized by CYP3A4, complicating treatment regimens for patients with comorbidities.

The Rationale for Deuteration: Leveraging the Kinetic Isotope Effect

To address the challenges associated with ritonavir co-administration, researchers have explored the strategy of "deuterium switching." This involves the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. The scientific basis for this approach lies in the Deuterium Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. In many drug metabolism reactions catalyzed by CYP enzymes, the cleavage of a C-H bond is the rate-limiting step. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to:

-

Increased metabolic stability: A slower rate of metabolism results in a longer drug half-life.

-

Reduced metabolite formation: This can decrease the potential for metabolite-associated toxicity.

-

Improved pharmacokinetic profile: Overall, this can lead to a more desirable and predictable drug exposure.

For Nirmatrelvir, the primary site of oxidative metabolism has been identified. Strategic deuteration at this metabolically vulnerable position was hypothesized to slow down its degradation by CYP3A4, thereby improving its intrinsic metabolic stability.

Quantitative Data on Metabolic Stability

In vitro studies using human liver microsomes have provided compelling evidence for the enhanced metabolic stability of deuterated Nirmatrelvir. The following tables summarize the key quantitative findings from these studies.

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Fold Increase in Half-life |

| Nirmatrelvir | 40.2 | 1.0 |

| Deuterated Nirmatrelvir | 117.3 | 2.9 |

| Data sourced from a study on the effect of deuteration on Nirmatrelvir's biochemical properties. |

| Parameter | Nirmatrelvir | Deuterated Nirmatrelvir |

| Major Metabolite Formation (Normalized) | 100% | ~40-55% |

| Minor Metabolite A Formation (Normalized) | ~5% | Increased |

| Minor Metabolite B Formation (Normalized) | ~2% | Increased |

| Data reflects the phenomenon of "metabolic switching" where blocking the primary metabolic pathway leads to increased metabolism at secondary sites. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the metabolic stability of deuterated Nirmatrelvir.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

-

Test compound (Nirmatrelvir and deuterated Nirmatrelvir)

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, human liver microsomes, and the test compound at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate the proteins.

-

Vortex the samples thoroughly.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

In Vivo Pharmacokinetic Study in Rats (General Protocol)

Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC, and bioavailability) of a test compound after oral and intravenous administration in rats.

Materials:

-

Test compounds (e.g., Nirmatrelvir and deuterated Nirmatrelvir)

-

Wistar or Sprague-Dawley rats

-

Dosing vehicles (e.g., for oral gavage and intravenous injection)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Fast the animals overnight before dosing, with free access to water.

-

Administer the test compound to two groups of rats: one group receives an oral dose via gavage, and the other receives an intravenous dose via the tail vein.

-

-

Blood Sample Collection:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect the blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in rat plasma.

-

Analyze the plasma samples to determine the drug concentrations at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time data for both oral and intravenous administration.

-

Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

-

Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Visualizing the Rationale and a Key Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core concepts discussed in this guide.

Figure 1. Metabolic Pathway of Nirmatrelvir and the Rationale for Deuteration.

Figure 2. Experimental Workflow for the Human Liver Microsome Stability Assay.

Conclusion and Future Directions

The deuteration of Nirmatrelvir represents a promising strategy to enhance its metabolic stability and potentially overcome the limitations associated with ritonavir co-administration. In vitro data clearly demonstrates a significant increase in the half-life of deuterated Nirmatrelvir in human liver microsomes, supporting the foundational principle of the deuterium kinetic isotope effect. While further in vivo studies are necessary to fully elucidate the pharmacokinetic profile and clinical implications of deuterated Nirmatrelvir, this approach holds considerable potential for the development of a next-generation oral antiviral for COVID-19 with an improved safety and drug-drug interaction profile. The methodologies and data presented in this technical guide provide a solid framework for continued research and development in this important area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Population Pharmacokinetics and Dosing Regimen Analysis of Nirmatrelvir in Chinese Patients with COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Nirmatrelvir-d9 in Common Laboratory Solvents: A Technical Guide

This guide provides a detailed overview of the solubility characteristics of Nirmatrelvir-d9, the deuterated analogue of the antiviral compound Nirmatrelvir. Given the limited direct quantitative data for the deuterated form, this document synthesizes information on Nirmatrelvir's solubility and discusses the potential effects of deuterium substitution. This information is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in public literature, likely due to its primary application as an internal standard in analytical methods. However, the solubility of the non-deuterated parent compound, Nirmatrelvir, has been reported in several common laboratory solvents. This data provides a strong foundation for estimating the solubility of this compound.

Table 1: Quantitative Solubility of Nirmatrelvir

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ≥ 23 | Not Specified |

| Ethanol (EtOH) | ≥ 9.8 | Not Specified |

| Water | 0.9531 | 37 |

| Water | 0.0277 | Not Specified |

Note: A significant discrepancy exists in the reported aqueous solubility of Nirmatrelvir, with one study reporting 953.1 ± 7.6 µg/mL at 37°C and another reporting 0.0277 mg/mL[1][2]. Researchers should consider the experimental conditions when interpreting this data.

Table 2: Qualitative Solubility of Nirmatrelvir

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble |

| Methanol | Freely Soluble |

| Acetonitrile | Soluble |

| Dehydrated Ethanol | Soluble |

| Ethyl Acetate | Sparingly Soluble |

| tert-Butyl Methyl Ether | Slightly Soluble |

| Water | Practically Insoluble |

| Heptane | Practically Insoluble |

Source: World Health Organization (WHO) Draft Proposal[3]

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium can influence the physicochemical properties of a molecule, including its solubility. While the effect is not always predictable, studies have shown that deuteration can lead to an increase in solubility. For instance, the solubility of flurbiprofen-d8 was found to be two-fold higher than that of its non-deuterated counterpart[4]. This phenomenon is attributed to subtle changes in intermolecular interactions and crystal lattice energy. Therefore, it is plausible that the solubility of this compound is comparable to or slightly greater than that of Nirmatrelvir in the same solvents.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound, such as this compound, using the widely accepted shake-flask method.

Experimental Protocols for Solubility Determination

The following section details the methodologies for key experiments related to determining the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

The amount of solid added should be sufficient to ensure that a saturated solution is in equilibrium with the undissolved solid.

2. Equilibration:

-

The sealed container is agitated using a mechanical shaker or stirrer at a constant temperature for an extended period, typically 24 to 72 hours.

-

This ensures that the system reaches equilibrium between the dissolved and undissolved solute.

3. Phase Separation:

-

After equilibration, the undissolved solid is separated from the saturated solution.

-

This is commonly achieved through centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.

4. Quantification of Solute:

-

The clear, saturated filtrate is then diluted to an appropriate concentration for analysis.

-

A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is used to determine the concentration of this compound in the diluted filtrate.

-

A calibration curve generated from standard solutions of this compound of known concentrations is used for accurate quantification.

5. Data Reporting:

-

The solubility is calculated based on the measured concentration and the dilution factor.

-

Results are typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.

- Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used due to its ability to retain hydrophobic compounds like Nirmatrelvir.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The exact ratio can be optimized to achieve good separation.

-

Detection: UV detection at a suitable wavelength (e.g., 215 nm) is often employed.

-

Flow Rate and Temperature: These parameters should be optimized for the specific column and mobile phase used to ensure reproducible results.

- Sample Preparation:

-

The filtered saturated solution is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

- Calibration:

-

A series of standard solutions of this compound at known concentrations are prepared and injected to generate a calibration curve by plotting the peak area against the concentration.

This technical guide provides a comprehensive starting point for researchers working with this compound. While direct solubility data is limited, the information on the parent compound, coupled with an understanding of the effects of deuteration and robust experimental protocols, enables a scientifically sound approach to handling and studying this molecule.

References

- 1. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Isotopic Enrichment and Purity of Nirmatrelvir-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Nirmatrelvir-d9, a deuterated analog of the antiviral drug Nirmatrelvir. This document is intended to be a valuable resource for researchers and professionals in drug development, offering detailed information on analytical methodologies and data presentation.

Introduction to this compound

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. By blocking this protease, Nirmatrelvir prevents the virus from processing polyproteins into functional viral proteins.[1][2][3][4] Nirmatrelvir is a component of the combination drug Paxlovid, where it is co-administered with ritonavir. Ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor, boosts the plasma concentration of Nirmatrelvir by slowing down its metabolism.[5]

This compound is a stable isotope-labeled version of Nirmatrelvir, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmaceutical research, particularly as an internal standard for quantitative bioanalysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise and accurate quantification of Nirmatrelvir in complex biological matrices by correcting for variations during sample preparation and analysis.

Isotopic Enrichment and Purity Data

The quality of a deuterated standard is defined by its chemical and isotopic purity. High chemical purity ensures that the standard is free from other chemical entities, while high isotopic enrichment minimizes interference from partially deuterated or unlabeled species, which is crucial for accurate quantification.

Below is a summary of typical quality specifications for this compound, based on data from commercial suppliers.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥99.0% | HPLC |

| Isotopic Purity | ||

| d9 Species | ≥98% | Mass Spectrometry |

| d0-d8 Species | Reported | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spec. |

Note: Specific values are lot-dependent and should be confirmed with the Certificate of Analysis (CoA) from the supplier.

One commercial supplier, MedChemExpress, reports a chemical purity of 99.93% for their this compound product. While a detailed isotopic distribution is not publicly available, it is typically provided in the lot-specific Certificate of Analysis.

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methods. The following sections detail the typical experimental protocols used for the quality control of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of pharmaceutical compounds.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

-

This compound sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. A common starting point is a gradient from 30% to 90% acetonitrile over 15-20 minutes.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard and the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Further dilute the solutions to a working concentration (e.g., 0.1 mg/mL).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of water and acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis:

-

Inject the blank (solvent), followed by the reference standard and the sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

-

Calculation of Purity:

-

The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

-

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the primary technique for determining the isotopic enrichment of deuterated compounds. It allows for the separation and quantification of different isotopic species (isotopologues).

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Liquid chromatography system (for sample introduction)

-

Electrospray ionization (ESI) source

-

Data acquisition and processing software

Reagents:

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (for ionization enhancement)

-

This compound sample for analysis

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan

-

Mass Range: m/z 450-550 (to cover the isotopic cluster of this compound and its unlabeled counterpart)

-

Resolution: ≥ 60,000

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum, ensuring sufficient signal intensity for the isotopic peaks.

-

Data Analysis and Calculation of Isotopic Enrichment:

-

Identify the monoisotopic peak of the unlabeled Nirmatrelvir (d0, C₂₃H₃₂F₃N₅O₄, [M+H]⁺ ≈ 500.24).

-

Identify the peaks corresponding to the d1, d2, ... d9 species. The theoretical monoisotopic mass of this compound (C₂₃H₂₃D₉F₃N₅O₄) results in an [M+H]⁺ ion at approximately m/z 509.30.

-

Calculate the relative abundance of each isotopologue by integrating the area under each peak.

-

The isotopic enrichment for the d9 species is calculated as:

Isotopic Enrichment (d9, %) = (Intensity_d9 / (Intensity_d0 + Intensity_d1 + ... + Intensity_d9)) * 100

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and can also provide information about the location and extent of deuteration.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

NMR data processing software

Reagents:

-

Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent in an NMR tube.

-

¹H-NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration. Integration of the remaining proton signals relative to a non-deuterated portion of the molecule can provide an estimate of the degree of deuteration.

-

-

²H-NMR (Deuterium) Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and potentially their chemical environment.

-

-

¹³C-NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

The signals of carbons attached to deuterium will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound.

-

Visualizations

Nirmatrelvir Mechanism of Action

The following diagram illustrates the mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Analytical Workflow for this compound Quality Control

This diagram outlines the general workflow for the quality control analysis of this compound.

Caption: Quality control workflow for this compound analysis.

Metabolic Pathway of Nirmatrelvir

The following diagram shows the primary metabolic pathway of Nirmatrelvir and the role of Ritonavir.

Caption: Metabolic pathway of Nirmatrelvir and the inhibitory role of Ritonavir.

Conclusion

This compound is a critical tool for the accurate quantification of Nirmatrelvir in research and development. This guide has provided an in-depth overview of its isotopic enrichment and chemical purity, including detailed experimental protocols for their determination. The presented data and workflows are intended to assist researchers in the proper evaluation and application of this essential deuterated standard. For specific applications, it is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific purity and enrichment data.

References

- 1. researchgate.net [researchgate.net]

- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

The Development of Nirmatrelvir-d9: A Technical Review of a Deuterated Antiviral

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the development of Nirmatrelvir-d9, a deuterated isotopologue of the SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir. The strategic incorporation of deuterium aims to enhance the metabolic stability of the parent compound, a critical factor in optimizing its pharmacokinetic profile and potentially reducing the reliance on co-administered boosting agents like ritonavir. This review consolidates findings on its synthesis, metabolic fate, and analytical quantification, providing a comprehensive resource for researchers in the field of antiviral drug development.

Introduction: The Rationale for Deuteration

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 3CL protease (Mpro), an enzyme essential for viral replication. By binding to the catalytic cysteine (Cys145) residue of Mpro, Nirmatrelvir blocks the processing of viral polyproteins, thereby halting the viral life cycle.[1][2][3] However, Nirmatrelvir is susceptible to rapid metabolism in vivo, primarily by cytochrome P450 3A4 (CYP3A4).[4][5] To maintain therapeutic concentrations, it is co-administered with ritonavir, a potent CYP3A4 inhibitor that "boosts" Nirmatrelvir's plasma levels. This co-administration, while effective, introduces a significant risk of drug-drug interactions, as ritonavir affects the metabolism of numerous other medications.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the metabolic stability of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like CYPs. This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, leading to a longer drug half-life, increased exposure, and potentially a reduced need for boosting agents. The development of this compound is predicated on this principle, with the goal of creating a more metabolically robust antiviral agent.

Synthesis of this compound

The synthesis of this compound follows the established synthetic routes for Nirmatrelvir, with the introduction of deuterium at a specific, metabolically vulnerable position. The primary site of oxidative metabolism on Nirmatrelvir has been identified as the methylene group adjacent to the nitrogen in the pyrrolidone ring. Therefore, the synthetic strategy focuses on introducing deuterium at this "soft spot".

While detailed, proprietary, large-scale synthesis protocols are not publicly available, the scientific literature describes a reliable method for achieving high isotopic incorporation. This involves the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4), during the reduction of a nitrile precursor in the early stages of the synthesis. To achieve high levels of deuterium incorporation (>95%), the reaction is typically conducted in a deuterated solvent, such as methanol-d4 (CD3OD), in the presence of a catalyst like anhydrous cobalt(II) chloride.

Experimental Protocol: Synthesis of Deuterated Nirmatrelvir Analogue

The following is a generalized protocol based on published synthetic strategies for deuterated peptidomimetics, adapted for this compound.

-

Preparation of Precursor: The synthesis begins with the appropriate nitrile-containing precursor to the P1 glutamine mimic of Nirmatrelvir.

-

Deuterated Reduction: The nitrile precursor is dissolved in anhydrous methanol-d4. Anhydrous cobalt(II) chloride is added, followed by the portion-wise addition of sodium borodeuteride at a controlled temperature. The use of a deuterated solvent is crucial to prevent isotopic dilution.

-

Work-up and Purification: Upon reaction completion, the mixture is quenched and the deuterated amine intermediate is extracted. Standard purification techniques, such as column chromatography, are employed to isolate the intermediate with high purity and isotopic enrichment.

-

Peptide Coupling and Final Steps: The deuterated intermediate is then carried forward through the remaining steps of the Nirmatrelvir synthesis. This typically involves a series of peptide couplings with the other key fragments: the P2 tert-leucine component and the P3 bicycloproline component.

-

Final Deprotection and Crystallization: The final steps involve the removal of protecting groups and crystallization to yield this compound.

Metabolic Stability and Pharmacokinetics

The primary goal of deuterating Nirmatrelvir is to improve its metabolic stability. In vitro studies using human and mouse liver microsomes have demonstrated the success of this strategy.

In Vitro Metabolic Stability

Studies have shown that deuteration of the primary metabolic site of Nirmatrelvir leads to a significant increase in its stability in the presence of human liver microsomes. A nearly three-fold increase in the metabolic half-life was observed for the deuterated analogue compared to the non-deuterated parent compound. Interestingly, this effect was less pronounced in mouse microsomes, highlighting species-specific differences in metabolism.

Table 1: In Vitro Metabolic Stability of Nirmatrelvir and Deuterated Nirmatrelvir

| Compound | Human Liver Microsomes (t1/2, min) | Mouse Liver Microsomes (t1/2, min) |

| Nirmatrelvir | 40.2 | Not significantly different from deuterated version |

| Deuterated Nirmatrelvir | 117.3 | Not significantly different from Nirmatrelvir |

Metabolite Profile

Metabolite identification studies have revealed that deuteration of the metabolic "soft spot" significantly alters the metabolic profile of Nirmatrelvir. The formation of the major metabolite resulting from oxidation at the deuterated site was decreased by 45-60%. However, this led to a "metabolic switching" phenomenon, where an increase in oxidation at secondary, non-deuterated sites was observed, leading to the formation of larger quantities of minor metabolites.

Experimental Protocol: Microsomal Stability Assay

-

Incubation Mixture Preparation: A mixture is prepared containing 5 µL of 20 mg/mL liver microsomes (human or mouse), 2 µL of a 1 mM solution of the test compound (Nirmatrelvir or this compound) in acetonitrile, and 183 µL of 100 mM phosphate buffer (pH 7.4).

-

Pre-incubation: The mixture is pre-incubated at 37°C with gentle shaking for 5 minutes.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of 10 µL of 30 mM NADPH.

-

Time-point Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Half-life Calculation: The half-life (t1/2) is determined by plotting the natural logarithm of the peak area ratio (parent compound/internal standard) versus time and fitting the data to a first-order decay model.

Mechanism of Action

This compound is expected to have the identical mechanism of action as its non-deuterated counterpart. Nirmatrelvir is a peptidomimetic that acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. The nitrile warhead of Nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its enzymatic activity.

Diagram: Nirmatrelvir Mechanism of Action

Caption: Nirmatrelvir inhibits SARS-CoV-2 replication by blocking the main protease (Mpro).

Analytical Methodology for Quantification

This compound is widely used as an internal standard for the quantitative analysis of Nirmatrelvir in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Quantification of Nirmatrelvir using this compound

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitation solvent (e.g., acetonitrile) containing a known concentration of the internal standard, this compound. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used to separate Nirmatrelvir and this compound from other matrix components.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometry Parameters for Nirmatrelvir and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nirmatrelvir | 500.2 | 110.1 |

| This compound | 509.3 | 110.1 |

-

Quantification: The concentration of Nirmatrelvir in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Nirmatrelvir and a fixed concentration of this compound.

Diagram: Analytical Workflow

Caption: Workflow for the bioanalysis of Nirmatrelvir using this compound as an internal standard.

Conclusion and Future Directions

The development of this compound represents a classic example of the application of deuterium chemistry to enhance the properties of a promising therapeutic agent. The targeted deuteration of a known metabolic hot spot has been shown to significantly improve in vitro metabolic stability, which is a strong indicator of potentially improved in vivo pharmacokinetics. This could lead to a new generation of Nirmatrelvir-based antivirals that do not require co-administration with ritonavir, thereby reducing the risk of drug-drug interactions and expanding the patient population that can benefit from this class of SARS-CoV-2 inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic and efficacy profile of this compound as a standalone therapeutic agent. The continued use of this compound as an internal standard will also remain crucial for the accurate bioanalysis in ongoing and future clinical trials of Nirmatrelvir.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nirmatrelvir in Human Plasma using Nirmatrelvir-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nirmatrelvir in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Nirmatrelvir-d9, is employed. The sample preparation involves a straightforward protein precipitation step, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nirmatrelvir.

Introduction

Nirmatrelvir is a potent antiviral drug targeting the main protease (Mpro) of SARS-CoV-2, inhibiting viral replication.[1][2][3] It is a key component of PAXLOVID™, administered with Ritonavir to slow its metabolism.[2][4] Accurate quantification of Nirmatrelvir in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This note provides a detailed protocol for the quantification of Nirmatrelvir in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Nirmatrelvir reference standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

-

Thaw plasma samples and standards at room temperature.

-

To 50 µL of plasma, add 20 µL of the internal standard solution (this compound in 50:50 methanol:water).

-

Precipitate proteins by adding 100 µL of methanol.

-

Vortex the mixture thoroughly and then centrifuge at 13,000 x g for 5 minutes.

-

Transfer 50 µL of the clear supernatant to a new vial.

-

Add 100 µL of an aqueous buffer solution (e.g., 0.1% formic acid in water) to the supernatant.

-

Inject the final mixture into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 reversed-phase column is suitable for the separation of Nirmatrelvir.

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile is effective.

-

Flow Rate: A typical flow rate is between 0.3 - 1.0 mL/min.

-

Injection Volume: A small injection volume, such as 2-5 µL, is recommended.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used for the detection of Nirmatrelvir and this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nirmatrelvir | 500.3 | 110.1 |

| This compound | 509.3 | 110.1 |

Results

The use of this compound as an internal standard provides excellent linearity, accuracy, and precision for the quantification of Nirmatrelvir in human plasma. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to reliable and reproducible results.

Quantitative Performance

| Parameter | Result |

| Linearity (ng/mL) | 10 - 10,000 |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| LLOQ (ng/mL) | 10 |

Note: The performance characteristics presented are typical and may vary depending on the specific instrumentation and laboratory conditions.

Conclusion

This application note details a straightforward, rapid, and reliable LC-MS/MS method for the quantification of Nirmatrelvir in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for bioanalytical studies. The described protocol can be readily implemented in research and drug development laboratories.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Nirmatrelvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nirmatrelvir reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Nirmatrelvir stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared by diluting the stock solution in a 50:50 methanol:water mixture.

Protocol 2: Sample Preparation using Protein Precipitation

-

Arrange and label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or study sample) to each tube.

-

Add 20 µL of the this compound internal standard working solution to all tubes except for the blank.

-

Add 100 µL of cold methanol to all tubes to precipitate plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 50 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Add 100 µL of the aqueous mobile phase component (e.g., 0.1% formic acid in water) to each vial/well.

-

Cap the vials or seal the plate and place in the autosampler for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for the quantification of Nirmatrelvir in human plasma.

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Caption: Logic of using an internal standard to ensure accurate quantification.

References

Application Note and Protocol for Nirmatrelvir Quantification using Nirmatrelvir-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Nirmatrelvir in human plasma using a stable isotope-labeled internal standard, Nirmatrelvir-d9, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] It is a key component of the antiviral drug Paxlovid, where it is co-administered with Ritonavir to inhibit its metabolism and increase its plasma concentration.[2][3] Accurate and reliable quantification of Nirmatrelvir in biological matrices is essential for clinical and research purposes. This protocol describes a robust LC-MS/MS method for the determination of Nirmatrelvir in human plasma, employing this compound as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Nirmatrelvir analytical standard

-

This compound analytical standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nirmatrelvir and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or below.

-

Working Standard Solutions: Prepare serial dilutions of the Nirmatrelvir stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 20 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations. A typical calibration curve range is 2.0 to 5000 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (20 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 2 minutes to precipitate proteins.

-

Centrifuge the samples at 14,300 x g for 10 minutes.

-

Transfer 100 µL of the clear supernatant and dilute with 100 µL of the initial mobile phase.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

| Elution | Isocratic elution with 48% Mobile Phase A and 52% Mobile Phase B |

| Run Time | Approximately 4 minutes |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nirmatrelvir Transition | m/z 500.2 → 110.1 |

| This compound Transition | m/z 509.3 → 110.1 or 508.59 → 328.10 |

| Source Temperature | 500°C |

| IonSpray Voltage | +4500 V |

Data Presentation

Method Validation Summary

The following tables summarize the expected performance of this analytical method based on published data.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Nirmatrelvir | 2.0 - 5000 | 2.0 | >0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |